1-(2-Naphthyl)cyclopentanamine 1-(2-Naphthyl)cyclopentanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15765088
InChI: InChI=1S/C15H17N/c16-15(9-3-4-10-15)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11H,3-4,9-10,16H2
SMILES:
Molecular Formula: C15H17N
Molecular Weight: 211.30 g/mol

1-(2-Naphthyl)cyclopentanamine

CAS No.:

Cat. No.: VC15765088

Molecular Formula: C15H17N

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Naphthyl)cyclopentanamine -

Specification

Molecular Formula C15H17N
Molecular Weight 211.30 g/mol
IUPAC Name 1-naphthalen-2-ylcyclopentan-1-amine
Standard InChI InChI=1S/C15H17N/c16-15(9-3-4-10-15)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11H,3-4,9-10,16H2
Standard InChI Key XRHNCNYAJLZJFH-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)(C2=CC3=CC=CC=C3C=C2)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-naphthalen-2-ylcyclopentan-1-amine, reflecting its cyclopentane backbone substituted with an amine group at the 1-position and a 2-naphthyl moiety . The molecular formula C15H17N\text{C}_{15}\text{H}_{17}\text{N} corresponds to a molecular weight of 211.30 g/mol, as confirmed by high-resolution mass spectrometry .

Structural Depiction and Stereochemical Considerations

The canonical SMILES notation C1CCC(C1)(C2=CC3=CC=CC=C3C=C2)N\text{C1CCC(C1)(C2=CC3=CC=CC=C3C=C2)N} delineates the cyclopentane ring (C1CCC(C1)) bonded to a 2-naphthyl group (C2=CC3=CC=CC=C3C=C2) and an amine substituent . The InChIKey XRHNCNYAJLZJFH-UHFFFAOYSA-N\text{XRHNCNYAJLZJFH-UHFFFAOYSA-N} provides a unique identifier for its stereochemical configuration, though the compound’s planar aromatic system minimizes stereoisomerism .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC15H17N\text{C}_{15}\text{H}_{17}\text{N}
Molecular Weight211.30 g/mol
LogP (Partition Coefficient)4.27
Canonical SMILESC1CCC(C1)(C2=CC3=CC=CC=C3C=C2)N

Synthesis and Manufacturing

Friedel-Crafts Cycloalkylation

A principal synthesis route involves Friedel-Crafts cycloalkylation of 1-(2-naphthyl)-3-pentanols under acidic conditions. For example, treatment with 85% H2SO4\text{H}_2\text{SO}_4, H3PO4\text{H}_3\text{PO}_4, or AlCl3/CH3NO2\text{AlCl}_3/\text{CH}_3\text{NO}_2 catalysts facilitates cyclization, yielding 1-(2-naphthyl)cyclopentanamine alongside trimethyltetrahydrophenanthrene byproducts . This method capitalizes on the electrophilic aromatic substitution mechanism, where the naphthyl group acts as an electron-rich aromatic system.

Acid-Catalyzed Rearrangements

Alternative approaches employ acid-catalyzed rearrangements of pre-functionalized precursors. For instance, 2-[2-(1-naphthyl)ethyl]cyclopentanone (CAS# 118561-60-7) undergoes reductive amination using LiAlH4\text{LiAlH}_4 or catalytic hydrogenation to yield the target amine . Such methods highlight the versatility of cyclopentanone intermediates in accessing structurally diverse amines.

Table 2: Common Synthesis Methods and Yields

MethodReagents/ConditionsYieldSource
Friedel-Crafts CyclizationAlCl3\text{AlCl}_3, H2SO4\text{H}_2\text{SO}_4, 0–5°C60–85%
Reductive AminationLiAlH4\text{LiAlH}_4, THF, reflux72%

Physicochemical Properties

Hydrophobicity and Solubility

The compound’s logP value of 4.27 indicates high lipophilicity, rendering it sparingly soluble in aqueous media but readily soluble in organic solvents like dichloromethane or ethyl acetate . This property aligns with its potential application in lipid membrane studies or as a hydrophobic scaffold in drug design.

Thermal Stability

While explicit melting/boiling points are unreported, analogous cyclopentane derivatives (e.g., 1-(2-naphthyl)cyclobutanamine, CAS# 1314676-20-4) exhibit stability up to 200°C, suggesting comparable thermal resilience .

Applications in Research and Industry

Synthetic Intermediate

The compound serves as a precursor for synthesizing tetrahydrophenanthrenes and other polycyclic aromatic hydrocarbons (PAHs) via acid-catalyzed cyclodehydration .

Material Science

Its rigid bicyclic structure makes it a candidate for designing liquid crystals or organic semiconductors, where planar aromatic systems enhance charge transport .

Structural Analogs and Comparative Analysis

1-(2-Naphthyl)cyclobutanamine

This analog (CAS# 1314676-20-4) features a smaller cyclobutane ring, reducing steric hindrance but increasing ring strain. Its molecular weight (197.27 g/mol) and logP (3.89) differ marginally from the cyclopentane variant .

2-[2-(1-Naphthyl)ethyl]cyclopentanone

The ketone precursor (CAS# 118561-60-7) showcases how oxidation state variations impact reactivity, enabling diverse downstream functionalizations .

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